

A Comparative Guide to Bioanalytical Methods for Regorafenib Quantification

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Compound of Interest		
Compound Name:	N-Desmethyl Regorafenib-d3	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of regorafenib in biological matrices, primarily human plasma. The data presented is compiled from published single-laboratory validation studies to offer a comprehensive overview for researchers involved in pharmacokinetic analysis, bioequivalence studies, and clinical trial monitoring of regorafenib. While a formal inter-laboratory comparison study is not publicly available, this guide serves as a valuable resource for evaluating and selecting appropriate methodologies.

Executive Summary

Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers.[1] Accurate and precise quantification of regorafenib in biological fluids is essential for pharmacokinetic and bioequivalence studies.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the bioanalysis of regorafenib due to its high sensitivity and selectivity.[1] This guide summarizes and compares key parameters from several published LC-MS/MS methods, highlighting differences in sample preparation, chromatographic conditions, and validation outcomes.

Data Presentation: Comparison of Validated Bioanalytical Methods



The following tables provide a summary of the methodologies and performance characteristics of different validated bioanalytical methods for regorafenib.

Table 1: Sample Preparation and Chromatographic Conditions

Parameter	Method 1	Method 2	Method 3
Biological Matrix	Human Plasma (K3EDTA)[2]	Human Plasma[1]	Mouse Plasma[3]
Sample Preparation	Liquid-Liquid Extraction (LLE)[2]	Protein Precipitation[1]	Protein Precipitation[4]
Internal Standard (IS)	Not Specified	Sorafenib[1]	Not Specified[4]
Chromatography	Reverse Phase LC[2]	LC-MS/MS[1]	Liquid Chromatography[3]
Column	ACE C18 (100mm × 4.6mm, 5μm)[2]	Not Specified	Not Specified
Mobile Phase	2mM ammonium formate in water: Acetonitrile (30:70% v/v)[2]	Not Specified	Not Specified
Flow Rate	Not Specified	Not Specified	Not Specified
Run Time	4.5 minutes[2]	Not Specified	Not Specified

Table 2: Mass Spectrometry and Validation Parameters



Parameter	Method 1	Method 2	Method 3
Ionization Mode	Positive Ion Mode (Turbo Ion Spray)[2]	Not Specified	Positive Electrospray Ionization[3]
Detection Mode	Multiple Reaction Monitoring (MRM)[2]	Not Specified	Selected Reaction Monitoring[3]
Linearity Range	10 - 25000 ng/mL[2]	0.5–40 ppb[5]	5 – 1,000 ng/mL[4]
Correlation Coefficient (r²)	0.9992-0.9994[2]	≥0.99[3]	Not Specified
Lower Limit of Quantification (LLOQ)	10 ng/mL[2]	Not Specified	5 ng/mL[3][4]
Accuracy (%)	Within ±15% (±20% at LLOQ)[6]	94.5-111%[3]	Not Specified
Precision (%RSD)	Not Specified	< 10%[5]	Within-day: 2.59- 6.82%, Between-day: 3.97-11.3%[3]
Recovery (%)	76.64% (Analyte), 71.40% (ISTD)[2]	Not Specified	Not Specified

Experimental Protocols

Below are generalized experimental protocols based on the reviewed literature. For specific details, please refer to the cited publications.

Sample Preparation: Liquid-Liquid Extraction (LLE)[2]

- To 100 μL of plasma sample, add 50 μL of internal standard solution.
- Add 200 μL of 2mM Ammonium Formate in water as an extraction buffer.
- Add 2.5 mL of Methyl Tert-Butyl Ether as the extraction solvent.
- · Vortex for 20 minutes at 50 rpm.



- Centrifuge at 4000 rpm for 5 minutes at 10 ± 2°C.
- The supernatant is then processed for injection into the LC-MS/MS system.

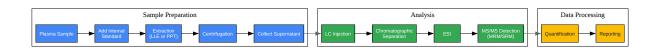
Sample Preparation: Protein Precipitation[7]

- To a plasma sample, add an appropriate volume of acetonitrile containing the internal standard (e.g., sorafenib).
- Vortex to mix and precipitate the proteins.
- Centrifuge to pellet the precipitated proteins.
- Dilute the resulting supernatant with a methanol/water mixture.
- Inject the diluted extract into the LC-MS/MS system.

LC-MS/MS Analysis[2][3]

- Chromatographic Separation: The extracted samples are injected onto a C18 reverse-phase column. An isocratic mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is used for elution.
- Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the
 positive ion electrospray ionization (ESI) mode is commonly used. The analytes are detected
 using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for
 optimal selectivity and sensitivity.

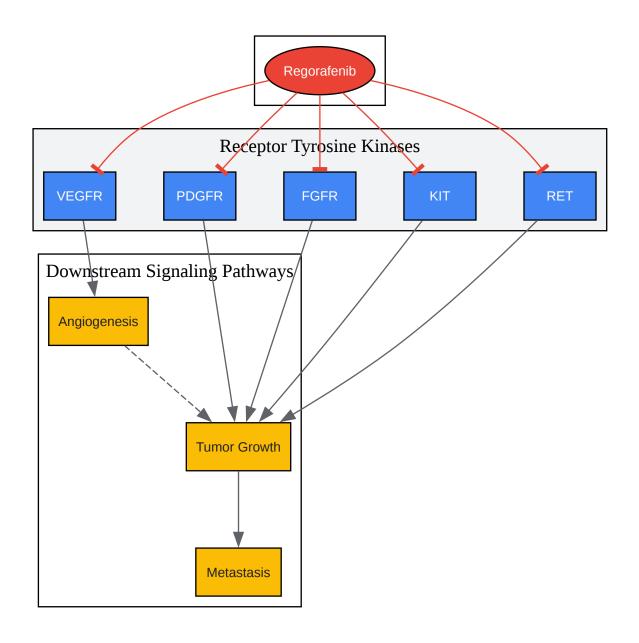
Mandatory Visualization



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Caption: A generalized workflow for the bioanalysis of regorafenib.



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Caption: Simplified signaling pathways inhibited by regorafenib.

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